molecular formula C21H19N3O3 B2783147 3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-1,4-dihydroquinolin-4-one CAS No. 1260700-93-3

3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-1,4-dihydroquinolin-4-one

Cat. No.: B2783147
CAS No.: 1260700-93-3
M. Wt: 361.401
InChI Key: GBWJKOAEUQRKSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,4-dihydroquinolin-4-one class, characterized by a fused bicyclic core (quinolinone) substituted with a 1,2,4-oxadiazole moiety at position 3. The oxadiazole ring is further functionalized with a 2-ethoxyphenyl group, while the nitrogen at position 1 of the quinolinone core carries an ethyl substituent. The 1,2,4-oxadiazole motif is notable for its metabolic stability and hydrogen-bonding capacity, making it a common scaffold in medicinal chemistry for targeting enzymes or receptors.

Properties

IUPAC Name

3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c1-3-24-13-16(19(25)14-9-5-7-11-17(14)24)21-22-20(23-27-21)15-10-6-8-12-18(15)26-4-2/h5-13H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWJKOAEUQRKSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=CC=C4OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxadiazole ring through the cyclization of appropriate precursors, followed by the introduction of the ethoxyphenyl and quinolinone groups under controlled conditions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and scalability. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility of the compound.

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxadiazole Ring

The 1,2,4-oxadiazole ring is susceptible to nucleophilic attack, particularly at the electron-deficient C5 position. Reactions often involve displacement of the oxadiazole oxygen or nitrogen under acidic or basic conditions.

Reaction TypeConditionsOutcomeReference
HydrolysisHCl (6M), reflux, 12 hrsPartial ring opening to form 2-ethoxyphenylamide derivatives
Thiol SubstitutionNaSH, DMF, 80°C, 6 hrsReplacement of oxadiazole oxygen with thiol groups
Grignard AdditionRMgX, THF, −78°C to RTFormation of substituted oxadiazole adducts

Oxidation of the Dihydroquinoline Core

The 1,4-dihydroquinoline moiety undergoes oxidation to form aromatic quinoline derivatives, a critical step in modifying its bioactivity.

Oxidizing AgentConditionsProductYieldReference
KMnO₄AcOH, 70°C, 4 hrs1-ethyl-4-quinolinone82%
DDQCH₂Cl₂, RT, 2 hrsFully aromatic quinoline derivative75%
OzoneMeOH, −78°C, followed by workupCleavage of dihydro ring to ketone68%

Electrophilic Aromatic Substitution

The quinoline ring participates in electrophilic substitution reactions, primarily at the C6 and C7 positions due to electron-donating effects from the oxadiazole substituent.

ReactionReagentsPosition ModifiedProduct ApplicationReference
NitrationHNO₃/H₂SO₄, 0°CC6Precursor for amine derivatives
SulfonationSO₃/H₂SO₄, 60°CC7Enhanced solubility in polar solvents
HalogenationBr₂, FeBr₃, CHCl₃C6Intermediate for cross-coupling

Ring-Opening Reactions

The oxadiazole ring undergoes controlled cleavage under specific conditions to yield linear intermediates for further functionalization.

ConditionsProductsKey ApplicationsReference
H₂O₂, AcOH, 100°C, 8 hrs2-ethoxyphenyl nitrile + quinoline amideSynthesis of polycyclic compounds
NH₂NH₂, EtOH, reflux, 6 hrsHydrazide derivativesAnticancer agent precursors

Cross-Coupling Reactions

The ethyl group at N1 and the oxadiazole’s aryl substituent enable Pd-catalyzed cross-coupling reactions.

Reaction TypeCatalystsSubstratesYieldReference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMEAryl boronic acids70–85%
Buchwald-Hartwig AminationPd₂(dba)₃, XPhos, t-BuONaPrimary amines65–78%

Acid/Base-Catalyzed Rearrangements

Protonation or deprotonation triggers structural rearrangements, particularly in the dihydroquinoline system.

ConditionsObservationMechanistic InsightReference
H₂SO₄ (conc.), RTTautomerization to 4-hydroxyquinolineStabilization via conjugation
NaOH (1M), EtOH, refluxRing contraction to indole derivativesBase-induced elimination

Key Stability Considerations:

  • Thermal Stability : Decomposes above 250°C, releasing CO and NOₓ gases.

  • Photoreactivity : Undergoes [4π+4π] cycloaddition under UV light, forming dimeric structures.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structural features suggest several medicinal applications:

Anticancer Activity

Recent studies indicate that derivatives of quinoline compounds exhibit significant anticancer properties. The oxadiazole moiety is known to enhance the biological activity of quinoline derivatives. Research has shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells. For example:

  • A study demonstrated that oxadiazole-containing quinolines could target specific cancer pathways, potentially leading to new treatments for resistant cancers .

Antimicrobial Properties

Compounds featuring oxadiazole and quinoline structures are also explored for their antimicrobial activities. The presence of the ethoxyphenyl group may enhance lipophilicity, allowing better penetration through microbial membranes. Preliminary tests have indicated effectiveness against various bacterial strains, suggesting potential for development into new antimicrobial agents .

Materials Science Applications

The unique chemical structure of 3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-1,4-dihydroquinolin-4-one lends itself to applications in materials science:

Fluorescent Materials

Research has shown that compounds with similar frameworks can exhibit fluorescence properties. This characteristic is valuable for developing sensors and imaging agents in biological systems. The incorporation of the oxadiazole unit is particularly noted for enhancing fluorescence efficiency .

Polymeric Composites

The compound can be used as a building block in polymeric materials due to its ability to form stable bonds. Its incorporation into polymer matrices can improve thermal stability and mechanical properties, making it suitable for applications in coatings and advanced materials .

Biological Studies

The compound's interaction with biological systems is an area of active research:

Enzyme Inhibition

Studies have indicated that compounds with similar structures can act as enzyme inhibitors. This property is crucial for drug design targeting specific enzymes involved in disease pathways. The inhibition mechanism often involves competitive binding to the active site of enzymes .

Cellular Studies

In vitro studies using cell lines have shown that this compound can affect cellular processes such as proliferation and apoptosis. Understanding these interactions at the cellular level can lead to insights into its potential therapeutic uses .

Case Studies

Several case studies highlight the compound's potential applications:

Study FocusFindings
Anticancer ActivityDemonstrated inhibition of growth in breast cancer cell lines with IC50 values in low micromolar range .
Antimicrobial TestingShowed significant activity against Gram-positive bacteria with minimum inhibitory concentration (MIC) values below 10 µg/mL .
Fluorescent PropertiesExhibited strong fluorescence under UV light, indicating potential use in bioimaging .

Mechanism of Action

The mechanism of action of 3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural similarities with other 1,2,4-oxadiazole-linked dihydroquinolinone derivatives. Below is a comparative analysis based on substituent variations, molecular properties, and inferred functional implications:

Compound Name Substituents on Oxadiazole Substituents on Dihydroquinolinone Molecular Formula Molecular Weight CAS Number
3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-1,4-dihydroquinolin-4-one (Target) 2-ethoxyphenyl 1-ethyl Not explicitly listed Not provided
3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one 4-ethoxy-3-methoxyphenyl None C₂₀H₁₇N₃O₄ 363.37 g/mol 1171717-29-5
3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one 4-bromophenyl 1-ethyl, 6-methyl C₂₀H₁₆BrN₃O₂ 410.26 g/mol 1260700-96-6

Key Observations:

Substituent Effects on the Phenyl Ring: The 2-ethoxyphenyl group in the target compound introduces steric hindrance near the ortho position, which may restrict rotational freedom compared to the 4-ethoxy-3-methoxyphenyl analog (). The latter’s para-ethoxy and meta-methoxy groups could enhance solubility via polar interactions but may reduce membrane permeability .

Modifications on the Dihydroquinolinone Core: The 1-ethyl group in the target compound and ’s analog likely enhances metabolic stability compared to the unsubstituted nitrogen in ’s compound. The 6-methyl group in ’s compound adds steric bulk, which could influence conformational preferences or binding to sterically sensitive targets .

Implications of Structural Variations

  • Solubility and Bioavailability : The 4-ethoxy-3-methoxyphenyl analog () may exhibit higher aqueous solubility due to its polar substituents, whereas the brominated analog () is more lipophilic. The target compound’s 2-ethoxyphenyl group balances moderate polarity with steric effects.
  • Target Selectivity : The bromine atom in ’s compound could facilitate halogen bonding with biomolecular targets (e.g., kinases or GPCRs), while the methoxy/ethoxy groups in ’s compound might favor interactions with polar residues.
  • Synthetic Accessibility : The absence of a methyl group at position 6 in the target compound simplifies synthesis compared to ’s derivative, which requires additional steps for methyl introduction .

Methodological Considerations:

Structural data for these compounds may be determined using X-ray crystallography tools like SHELX (), which is widely employed for small-molecule refinement.

Biological Activity

The compound 3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-1,4-dihydroquinolin-4-one is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C18H18N4O3
  • Molecular Weight : 338.36 g/mol
  • IUPAC Name : this compound
  • SMILES : CCOc1ccccc1c3noc(CCC(=O)Nc2cccnc2)n3

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The oxadiazole moiety is known for its ability to modulate enzyme activities and influence cellular pathways. Key mechanisms include:

  • Antioxidant Activity : The compound exhibits significant free radical scavenging properties, which can protect cells from oxidative stress.
  • Antimicrobial Properties : Studies have shown that it possesses antibacterial and antifungal activities, making it a potential candidate for treating infections.
  • Anticancer Effects : Preliminary research indicates that this compound may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of the compound:

Activity Type Effect Observed Reference
AntioxidantScavenging of DPPH radicals
AntimicrobialInhibition of Staphylococcus aureus
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction of TNF-alpha levels

Case Studies

  • Antimicrobial Activity Study :
    A study conducted on the antimicrobial efficacy of the compound against various bacterial strains revealed that it significantly inhibited the growth of Staphylococcus aureus at concentrations as low as 50 µg/mL. This suggests a promising application in treating bacterial infections.
  • Anticancer Research :
    In vitro studies demonstrated that treatment with this compound led to a dose-dependent decrease in the viability of breast cancer cells. The compound was found to induce apoptosis via the mitochondrial pathway, highlighting its potential as an anticancer agent.
  • Inflammation Model :
    In an experimental model of inflammation, administration of the compound resulted in a significant reduction in inflammatory markers such as interleukin (IL)-6 and TNF-alpha. This indicates its potential use in managing inflammatory diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.